8-Bromo-6-trifluoromethoxyquinoline, HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO.ClH/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOUYJAQPGUZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682468 | |
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-53-9 | |
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of the Quinoline Heterocyclic Scaffold in Drug Discovery and Development
The quinoline (B57606) scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. Current time information in Pasuruan, ID.wikipedia.orgpharmaguideline.comjk-sci.comrsc.org Its inherent structural features, including its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, make it a privileged scaffold in drug design. pharmaguideline.comresearchgate.net This versatile framework is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, which was first isolated from cinchona bark in 1820. wikipedia.orgnumberanalytics.com
The synthetic tractability of the quinoline ring system has allowed for the generation of vast libraries of derivatives, leading to the discovery of numerous clinically significant drugs. wikipedia.orgrsc.org These compounds exhibit a broad spectrum of biological activities, including but not limited to, antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. Current time information in Pasuruan, ID.jk-sci.comresearchgate.netiipseries.org The ability to readily modify the quinoline core at various positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug development. wikipedia.org
Halogenated and Trifluoromethoxy Substituted Quinoline Derivatives: a Synopsis of Their Role in Biological Systems Research
The introduction of halogen atoms and trifluoromethoxy groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine, in particular, can act as a bulky substituent and a good leaving group in further synthetic transformations.
The trifluoromethoxy (-OCF3) group has gained prominence as a bioisostere for other functional groups, offering a unique combination of properties. It is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability and membrane permeability. The trifluoromethoxy group is often considered a "super-halogen" due to its electronic properties being similar to that of chlorine or fluorine.
The incorporation of both a halogen and a trifluoromethoxy group onto a quinoline (B57606) scaffold, as seen in 8-Bromo-6-trifluoromethoxyquinoline, presents a compelling combination for biological investigation. Research into similarly substituted quinolines has demonstrated their potential in various therapeutic areas. For instance, various halogenated and trifluoromethyl-substituted quinolines have been synthesized and evaluated for their antiparasitic and antiretroviral activities. nih.govnih.gov
The Scientific Impetus for the Academic Investigation of 8 Bromo 6 Trifluoromethoxyquinoline, Hcl
While specific research on 8-Bromo-6-trifluoromethoxyquinoline, HCl is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the known properties of its constituent parts. The compound serves as a valuable research chemical and building block for the synthesis of more complex molecules. Its CAS number is 1261956-53-9 for the hydrochloride salt and 1020253-25-1 for the free base. nih.govslideshare.netbldpharm.comsigmaaldrich.comcmscientifica.com.br
The academic pursuit of this molecule is likely driven by several factors:
Exploration of Structure-Activity Relationships (SAR): The synthesis of 8-Bromo-6-trifluoromethoxyquinoline allows researchers to systematically probe the effects of bromine at the 8-position and a trifluoromethoxy group at the 6-position on the biological activity of the quinoline (B57606) scaffold. This contributes to a deeper understanding of the SAR for various therapeutic targets.
Novel Drug Scaffolds: This compound can serve as a key intermediate in the synthesis of novel, more complex drug candidates. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce further diversity.
Probing Biological Systems: As a uniquely substituted quinoline, it can be used as a chemical probe to investigate the function of specific enzymes or receptors. The distinct electronic and steric properties of the bromo and trifluoromethoxy substituents may confer high selectivity for certain biological targets.
A Historical Perspective on the Evolution of Quinoline Synthesis
Retrosynthetic Analysis and Key Precursors for the Quinolone Core
Retrosynthetic analysis of the target molecule reveals that the quinoline core is the foundational scaffold. Several classical methods are available for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. wikipedia.orgrroij.com These methods typically involve the condensation of a substituted aniline with a three-carbon synthon like glycerol, α,β-unsaturated carbonyl compounds, or β-diketones. wikipedia.org
For 8-Bromo-6-trifluoromethoxyquinoline, a logical retrosynthetic disconnection points to a substituted aniline as a key precursor. The choice of substituents on the aniline precursor dictates the subsequent steps. Two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnecting the bromo and trifluoromethoxy groups reveals a 6-substituted aniline precursor, which would first be used to construct the quinoline ring. This would be followed by subsequent functionalization at the C-6 and C-8 positions.
Pathway B: A more direct approach involves starting with an aniline already containing one of the required substituents. For instance, 4-aminophenol (B1666318) could serve as a precursor to a 6-hydroxyquinoline (B46185) intermediate, or 2-bromo-4-aminophenol could lead to an 8-bromo-6-hydroxyquinoline intermediate.
The selection of the specific synthetic route depends on the feasibility and regioselectivity of the subsequent substitution reactions. Classic quinoline syntheses, such as the Skraup synthesis using an aniline, glycerol, sulfuric acid, and an oxidizing agent, provide a robust method for forming the fundamental bicyclic structure. wikipedia.orgorgsyn.org
| Quinoline Synthesis Method | Key Reactants | Primary Product Type |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Substituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Substituted Quinolines |
Regioselective Introduction of the Trifluoromethoxy Moiety at C-6
The introduction of the trifluoromethoxy (-OCF₃) group is a critical transformation, often imparting unique electronic and metabolic properties to the molecule. Achieving this at the C-6 position requires a precursor with a reactive handle at that specific site, typically a hydroxyl group.
The most direct precursor for the C-6 trifluoromethoxylation is 6-hydroxyquinoline. This intermediate can be synthesized using established methods for quinoline construction. A common approach is the Skraup synthesis starting from p-aminophenol. The reaction condenses p-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent (like nitrobenzene) to form the 6-hydroxyquinoline core. rroij.com Alternative routes, such as the diazotization of 6-aminoquinoline (B144246) followed by hydrolysis, can also yield the desired hydroxyquinoline. rroij.com
Converting a phenolic hydroxyl group to a trifluoromethoxy group is a challenging transformation. Direct O-trifluoromethylation is more difficult than S-trifluoromethylation due to the "hard" nature of the oxygen atom. cas.cn Several modern reagents have been developed to overcome this challenge.
Historically, harsh reagents were required. nih.gov More contemporary methods offer milder and more efficient alternatives:
Oxidative Trifluoromethylation: This method can utilize the Ruppert-Prakash reagent (TMSCF₃) in the presence of a silver salt to trifluoromethylate phenols. cas.cn
Electrophilic Trifluoromethylating Reagents: Hypervalent iodine reagents (Togni reagents) or Umemoto's oxonium reagents can directly deliver an electrophilic "CF₃" equivalent to the hydroxyl group. cas.cnmdpi.com
Two-Step Procedures: A practical approach involves the conversion of the phenol (B47542) to an intermediate like an aryloxydifluoroacetic acid or a xanthate, followed by a fluorinative step. cas.cnnih.govacs.org For example, reacting a phenol with sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid, followed by a silver-catalyzed decarboxylative fluorination with a source like Selectfluor II, provides a viable route to the aryl trifluoromethyl ether. cas.cnacs.org Another two-step method involves converting the phenol to a xanthate intermediate, which is then treated with a fluorinating agent like XtalFluor-E to yield the trifluoromethyl ether. nih.gov
The efficiency and success of the trifluoromethoxylation step are highly dependent on the reaction conditions. Optimization is crucial to maximize yield and minimize side reactions. researchgate.netresearchgate.net Key parameters to consider include the choice of solvent, temperature, catalyst, and the stoichiometry of the reagents.
For instance, in silver-mediated reactions, the choice of the silver salt and additives can be critical. mdpi.com In two-step protocols, the conditions for both the formation of the intermediate (e.g., xanthate or aryloxydifluoroacetic acid) and the final fluorination step must be optimized. Studies have shown that factors like the base used in xanthate formation or the specific fluorinating agent (e.g., TCCA or NFSI as co-reagents with XtalFluor-E) can significantly impact the outcome. nih.gov The presence of additives like trehalose (B1683222) has also been found to stabilize enzymes in biocatalytic approaches, improving yield. acs.org
| Parameter | Considerations for Optimization | Potential Impact |
| Reagent | Choice of trifluoromethylating agent (e.g., Togni, Ruppert-Prakash, XtalFluor-E) | Affects reaction mechanism, efficiency, and functional group tolerance. |
| Catalyst | Metal catalyst (e.g., Ag, Cu salts), concentration, and ligands. | Influences reaction rate, selectivity, and can enable catalytic cycles. mdpi.comacs.org |
| Solvent | Polarity, aprotic vs. protic, and solubility of reactants. | Can affect reaction rates, pathway, and ease of workup. |
| Temperature | Varies from low temperatures (-90 °C) to elevated temperatures (80-100 °C). nih.govmdpi.com | Controls reaction kinetics and can prevent decomposition of thermally sensitive reagents. |
| Additives/Base | Use of bases (e.g., NaHCO₃, Cs₂CO₃) or other additives (e.g., TCCA, NFSI). nih.govnih.gov | Can act as proton scavengers, activate reagents, or influence the reaction pathway. |
Strategies for Selective Bromination at the C-8 Position
The final key modification to the quinoline scaffold is the introduction of a bromine atom at the C-8 position. The regioselectivity of this step is governed by the electronic effects of the substituents already present on the ring.
Electrophilic aromatic substitution is the standard method for introducing a bromine atom onto the quinoline ring. nih.gov In the quinoline system, electrophilic attack generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. arsdcollege.ac.in The primary positions for substitution are C-5 and C-8. arsdcollege.ac.inimperial.ac.uk
The 6-trifluoromethoxy group is electron-withdrawing and deactivating, but it acts as an ortho, para-director for electrophilic substitution. libretexts.org In 6-trifluoromethoxyquinoline, the positions ortho to the -OCF₃ group are C-5 and C-7. The directing influence of the heterocyclic nitrogen, which favors substitution at C-5 and C-8, combined with the directing effect of the C-6 substituent, makes the final outcome dependent on the specific reaction conditions.
Common electrophilic brominating agents include:
Molecular Bromine (Br₂): Often used in solvents like chloroform, acetic acid, or carbon tetrachloride. acgpubs.org
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, frequently used in solvents like acetonitrile. nih.gov
The choice of reagent and conditions is critical for achieving selective bromination at the C-8 position while avoiding substitution at other sites like C-5 or C-7. Reinvestigations into the bromination of 8-substituted quinolines have shown that mixtures of products can form, necessitating careful optimization and purification. acgpubs.org For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of 7-bromo and 5,7-dibromo products depending on the stoichiometry of the bromine used. acgpubs.org This highlights the importance of precise control over the reaction to achieve the desired monosubstitution at the C-8 position on the 6-trifluoromethoxyquinoline intermediate. The final product is then typically converted to its hydrochloride salt for improved stability and handling.
Directed Ortho-Metalation and Bromination Approaches
The introduction of a bromine atom specifically at the C-8 position of a 6-substituted quinoline can be a challenge due to competing reaction sites. Direct bromination of a quinoline ring typically results in substitution at the C-5 and C-8 positions, and achieving high regioselectivity can be difficult. uop.edu.pkvedantu.com Studies on the bromination of 8-substituted quinolines have shown that mixtures of mono- and di-bromo derivatives are often formed, with outcomes sensitive to the choice of brominating agent, acid, temperature, and concentration. thieme-connect.comacgpubs.org
To overcome these challenges, a Directed ortho-Metalation (DoM) strategy offers a powerful and highly regioselective alternative. wikipedia.org DoM utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (like n-butyllithium or sec-butyllithium) to facilitate deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a bromine source, to install the substituent with high precision. organic-chemistry.org
For the synthesis of an 8-bromo-quinoline precursor, one could start with an appropriately substituted aniline, such as 4-(trifluoromethoxy)aniline (B150132). The amino group, or more commonly a protected form like an amide or carbamate, serves as the DMG. wikipedia.orgbaranlab.org Research has demonstrated that trifluoromethoxy-substituted anilines can undergo site-selective metalation depending on the N-protecting group used. nih.gov For instance, an N-tert-butoxycarbonyl (Boc) protected 4-(trifluoromethoxy)aniline directs lithiation to the 2-position (ortho to the nitrogen). A subsequent reaction with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would yield the desired ortho-brominated aniline derivative. This brominated aniline is a key building block for subsequent cyclization into the quinoline ring system.
Cyclization Reactions for the Quinoline Ring Formation
The formation of the quinoline heterocyclic system is the cornerstone of the synthesis. Various methods, from classic named reactions to modern catalytic approaches, can be employed.
Classic named reactions (e.g., Skraup, Doebner-Miller, Friedländer, Pfitzinger)
Several classic reactions, discovered in the late 19th century, remain fundamental to quinoline synthesis. organicreactions.org Their application to the synthesis of 8-Bromo-6-trifluoromethoxyquinoline would require starting materials bearing the necessary substituents.
Skraup Synthesis : This reaction produces quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction can be violent, but the addition of ferrous sulfate (B86663) can moderate it. uop.edu.pkwikipedia.org To produce the target compound, one would start with 2-bromo-4-(trifluoromethoxy)aniline.
Doebner-Miller Reaction : A modification of the Skraup synthesis, this reaction involves condensing an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.comslideshare.net The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones. wikipedia.org
Friedländer Synthesis : This method provides a versatile route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgwikipedia.orgjk-sci.com For the target molecule, a plausible route would involve the condensation of 2-amino-3-bromo-5-(trifluoromethoxy)benzaldehyde (B13920871) with acetaldehyde. uop.edu.pk Catalyst-free versions of this reaction using water as a solvent have also been developed. organic-chemistry.org
Pfitzinger Reaction : This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The resulting acid can then be decarboxylated. electronicsandbooks.com The synthesis of the target quinoline would necessitate starting with a 5-bromo-7-(trifluoromethoxy)isatin, which is a complex starting material.
Table 1: Overview of Classic Quinoline Synthesis Reactions
| Reaction Name | Reactants | Key Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Quinoline | wikipedia.orgiipseries.org |
| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl) | Substituted Quinoline | wikipedia.orgsynarchive.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl Compound | Acid or Base Catalyst | Substituted Quinoline | wikipedia.orgjk-sci.com |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |
Modern Palladium-Catalyzed Cyclization and Cross-Coupling Methods
Modern synthetic organic chemistry has introduced sophisticated palladium-catalyzed methods for constructing the quinoline skeleton. These reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable. nih.gov
Processes have been developed for quinoline synthesis via the palladium-catalyzed oxidative cyclization of anilines and allyl alcohols. rsc.orgdeepdyve.com These methods have a broad substrate scope and can tolerate electron-withdrawing groups such as trifluoromethyl. rsc.org Other advanced strategies involve palladium-catalyzed cascade reactions, such as the denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines to access 2-arylquinolines. nih.gov Another approach involves the palladium-catalyzed reaction of N-phenylacrylamides, which undergo a 6-endo intramolecular C-H alkenylation to build the quinolin-2(1H)-one core. nih.gov Such methods offer efficient pathways to complex quinolines from readily available starting materials. rsc.org
Multi-Component Reactions (MCRs) for Quinoline Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.orgrsc.org This approach offers significant advantages, including high atom economy, reduced waste, and the ability to construct complex molecules in one step. rsc.orgresearchgate.net
Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For example, a copper-catalyzed cyclization of simple anilines and aryl ketones using DMSO as a carbon source can generate 2-aryl quinolines. rsc.org Another MCR involves the reaction of anilines, aldehydes, and alkynes to provide access to various 2,4-substituted quinolines. rsc.org The development of novel MCRs for quinoline synthesis is a promising area of research for the rapid and efficient generation of valuable compounds. rsc.orgacs.org
Formation and Characterization of the Hydrochloric Acid Salt
Once the 8-Bromo-6-trifluoromethoxyquinoline base is synthesized and purified, the final step is its conversion into the more stable and often crystalline hydrochloric acid (HCl) salt. Quinoline is a weak tertiary base and readily reacts with acids to form salts. scribd.comnih.gov
Control of Stoichiometry and Purity during Salt Formation
The formation of a high-purity, crystalline hydrochloride salt with a precise 1:1 stoichiometry is critical for pharmaceutical applications. taylorfrancis.com This is typically achieved by dissolving the purified quinoline base in a suitable solvent (e.g., ethanol (B145695), isopropanol (B130326), or ethyl acetate) and adding a stoichiometric amount of hydrochloric acid, either as a gas or as a solution in a solvent like isopropanol or ether.
Controlling the stoichiometry is crucial to ensure the formation of the desired salt and avoid mixtures of the salt and the free base or the formation of a salt with a different stoichiometry (e.g., a dihydrochloride, though less common for monobasic quinolines). The purity of the final salt depends on the purity of the starting quinoline base and the careful execution of the crystallization process. For very weakly basic compounds, issues such as disproportionation of the salt back to the free base can occur in aqueous suspensions, a phenomenon that can be controlled by adjusting the pH. core.ac.uk The final product is typically characterized by techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline form, and elemental analysis or titration to confirm its stoichiometric composition.
Crystallization Techniques for Improved Purity
The final purity of 8-Bromo-6-trifluoromethoxyquinoline, HCl is critically dependent on the crystallization process. The choice of solvent system is paramount for obtaining well-defined crystals and removing impurities.
Recrystallization Protocol:
A common and effective method for the purification of quinoline hydrochloride salts involves recrystallization from an alcohol, often in the presence of additional acid to suppress dissociation and improve crystal formation.
Solvent Selection and Procedure:
Primary Solvent: A lower-chain alcohol such as ethanol or isopropanol is a suitable primary solvent. These solvents typically offer good solubility for the hydrochloride salt at elevated temperatures and lower solubility upon cooling, facilitating precipitation.
Co-solvent/Anti-solvent: In some cases, a co-solvent or anti-solvent like diethyl ether or hexane (B92381) may be used to induce precipitation or improve crystal quality.
Acidification: The addition of a small amount of concentrated hydrochloric acid or bubbling hydrogen chloride gas through the solution can further enhance the yield and purity of the crystalline product by shifting the equilibrium towards the salt form.
Illustrative Crystallization Steps:
The crude this compound is dissolved in a minimal amount of hot ethanol or isopropanol.
The hot solution is filtered to remove any insoluble impurities.
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The table below outlines key parameters for the crystallization process.
| Parameter | Condition | Purpose |
| Solvent | Ethanol or Isopropanol | To dissolve the compound at high temperature and allow for precipitation upon cooling. |
| Temperature | Heated to reflux, then cooled slowly | To ensure complete dissolution and promote the formation of well-defined crystals. |
| Acidification | Addition of HCl | To maintain the compound in its salt form and improve crystallization yield. |
| Cooling Rate | Slow cooling | To encourage the growth of larger, purer crystals. |
This detailed approach to synthesis and purification is essential for obtaining this compound of a quality suitable for research and development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of a molecule. For a complete assignment of this compound, a suite of NMR experiments would be essential.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
Proton NMR (¹H NMR) would be the initial step in the analysis, revealing the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum would be expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethoxy group, and the nitrogen atom within the heterocyclic ring. The hydrochloride form would likely lead to a downfield shift of protons near the nitrogen atom. Spin-spin coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions on the quinoline core.
Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Anticipated Aromatic Region |
Carbon (¹³C) NMR for Backbone and Substituent Carbon Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring would be indicative of their hybridization and electronic environment. The carbon attached to the bromine would be expected at a specific chemical shift, as would the carbons flanking the nitrogen and the trifluoromethoxy group. The carbon of the trifluoromethoxy group itself would also have a characteristic resonance.
Hypothetical ¹³C NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Anticipated Aromatic & Substituent Region | |
| δ 110-160 | Quinoline C |
Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Confirmation
Given the presence of a trifluoromethoxy (-OCF₃) group, Fluorine-19 NMR (¹⁹F NMR) spectroscopy would be a critical tool for confirming its presence and purity. This technique is highly sensitive to the chemical environment of fluorine atoms. The spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the -OCF₃ group, with a characteristic chemical shift.
Hypothetical ¹⁹F NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| Anticipated Region |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to establish the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of the protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure, including the placement of the bromo and trifluoromethoxy substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the this compound molecule with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₀H₅BrF₃NO·HCl). The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio).
Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it would be possible to elucidate the structure of the molecule. The fragmentation pathways would likely involve the loss of the trifluoromethoxy group, the bromine atom, and other characteristic fragments of the quinoline ring system, providing further confirmation of the proposed structure.
Hypothetical HRMS Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Ion | Formula | Calculated m/z | Found m/z |
|---|
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to:
C-H stretching and bending vibrations in the aromatic quinoline ring.
C=C and C=N stretching vibrations within the quinoline ring system.
Strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group.
The C-Br stretching vibration, typically found in the lower frequency region of the spectrum.
N-H stretching and bending vibrations due to the protonation of the quinoline nitrogen in the hydrochloride salt.
Hypothetical IR Data Table for this compound (Note: This table is illustrative and not based on experimental data.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~2500-3000 | Broad | N-H Stretch (HCl salt) |
| 1600-1450 | Medium-Strong | C=C and C=N Stretch (Aromatic) |
| 1250-1050 | Strong | C-O and C-F Stretch (-OCF₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like quinoline derivatives. The absorption of UV-Vis radiation by this compound induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the extent of conjugation and the influence of various substituents on the electronic properties of the molecule.
For quinoline and its derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands in the range of 250–500 nm. beilstein-journals.org These absorptions primarily arise from π → π* transitions within the aromatic bicyclic system. The electron-donating and electron-withdrawing groups attached to the quinoline ring significantly modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax).
In the case of 8-Bromo-6-trifluoromethoxyquinoline, the following factors are expected to influence its UV-Vis spectrum:
Quinoline Core: The fundamental π → π* transitions of the quinoline ring system provide the basis for the absorption profile.
Bromo Group (C8): The bromine atom at the 8-position acts as an auxochrome. Its lone pair of electrons can participate in resonance with the aromatic system, which typically leads to a bathochromic (red) shift of the absorption bands.
Trifluoromethoxy Group (C6): The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This influences the energy levels of the molecular orbitals, affecting the charge distribution and transition energies. Studies on related trifluoromethylated quinolines confirm the significant impact of such groups on the molecule's optical properties. beilstein-journals.orgnih.gov
Protonation (HCl Salt): As a hydrochloride salt, the quinoline nitrogen is protonated. This protonation alters the electronic landscape of the heterocyclic ring, generally causing a shift in the absorption maxima compared to the free base.
Table 1: Expected UV-Vis Absorption Data for this compound (Note: The following data is illustrative, representing typical values for similarly substituted quinoline systems, as specific experimental data for the title compound is not publicly documented.)
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent |
| π → π | ~280-300 | High (e.g., 10,000-20,000) | Methanol |
| π → π | ~320-340 | Moderate (e.g., 3,000-8,000) | Methanol |
| n → π* | ~350-370 | Low (e.g., <1,000) | Methanol |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation
Although a specific crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures allows for a detailed prediction of its key structural features. beilstein-journals.orgscispace.com
Molecular Geometry: The core quinoline ring system is expected to be largely planar. The bromine atom and the oxygen of the trifluoromethoxy group would lie close to this plane. The trifluoromethyl (-CF3) group would adopt a staggered conformation relative to the C-O bond.
Bond Parameters: Bond lengths and angles would be consistent with a substituted aromatic system. The C-Br bond length is expected to be approximately 1.90 Å. The C-O bond of the ether linkage and the C-F bonds of the trifluoromethoxy group would have lengths typical for such functionalities.
Intermolecular Interactions: As a hydrochloride salt, a strong hydrogen bond is anticipated between the chloride ion (Cl⁻) and the protonated quinoline nitrogen (N⁺-H). This is a defining feature in the crystal packing of hydrochloride salts of nitrogenous bases. Furthermore, the planar aromatic rings may facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The crystal structure of a related compound, 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, demonstrates the planarity of the quinoline moiety and the specific torsion angles of its substituents. scispace.com
Table 2: Predicted Crystallographic Parameters for this compound (Note: This table presents the type of data obtained from a single-crystal XRD analysis. The values are representative examples and not experimentally determined data for the title compound.)
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | e.g., 4 |
| Key Bond Lengths (Å) | C-Br: ~1.90, C-O: ~1.37, C-F: ~1.33 |
| Key Bond Angles (°) | C-C-Br: ~120°, C-O-C: ~118° |
| Key Torsion Angles (°) | Dihedral angle between quinoline rings in π-stacking |
| Hydrogen Bonding | N⁺-H···Cl⁻ distance and angle |
The precise structural data from an SC-XRD experiment would be invaluable for understanding the molecule's conformation and how it interacts with its environment in the solid state, which has implications for its physical properties.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide a theoretical framework for its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized molecular geometry and electronic properties of this compound. Such a study would typically involve selecting a suitable functional and basis set to solve the Schrödinger equation, yielding precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, electronic properties like ionization potential, electron affinity, and dipole moment would be calculated.
Frontier Molecular Orbital (FMO) Analysis
There is no available research conducting a Frontier Molecular Orbital (FMO) analysis on this compound. This type of analysis is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. A search of scientific databases did not yield any studies that have generated an ESP map for this compound. This analysis would be instrumental in understanding its intermolecular interactions.
Molecular Docking Simulations with Potential Biological Receptors
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is a cornerstone of structure-based drug design.
Prediction of Binding Modes and Interaction Energies
No specific molecular docking studies featuring this compound as a ligand have been published. Consequently, there are no available data on its predicted binding modes or interaction energies with any potential biological receptors. Such studies would provide hypotheses about its mechanism of action if it were to be investigated as a potential therapeutic agent.
Identification of Key Ligand-Receptor Interactions
Without docking studies, the key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that this compound might form with biological targets remain uncharacterized. Halogen bonding, in particular, would be of interest due to the presence of the bromine atom in its structure.
Molecular Dynamics (MD) Simulations for Ligand-Target System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure and function of biomolecules. By simulating the atomic-level movements of a system over time, MD can provide detailed information on the stability of a ligand-receptor complex and the conformational changes that may occur upon binding.
While specific MD simulation studies on this compound are not readily found, research on analogous structures, such as 6-bromo quinazoline (B50416) derivatives, offers a framework for how such studies would be conducted. nih.gov For instance, in a study of 6-bromo quinazoline derivatives as potential anticancer agents, MD simulations were performed to assess the stability of the ligand-protein complexes. nih.gov Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand-protein complex has reached equilibrium and is stable. For example, a study on quinazoline derivatives showed that a lead compound exhibited greater stability with an RMSD of 0.2 Å over a 100 ns simulation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of each residue around its average position. It helps in identifying the flexible regions of the protein upon ligand binding. The binding of ligands can induce changes in the flexibility of residues within the active site, which can be crucial for biological activity. nih.gov
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the target protein are critical for binding affinity and specificity. MD simulations can track the number and duration of these interactions throughout the simulation period.
In a hypothetical MD simulation of this compound with a target protein, one would first need to obtain the three-dimensional structures of both the ligand and the protein. The system would then be solvated in a water box, and ions would be added to neutralize the system. The simulation would be run for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the complex. The resulting trajectory would be analyzed to understand the stability and binding mode of the compound.
| MD Simulation Parameter | Description | Example Finding for a Quinoline Derivative |
| Simulation Time | The total time the molecular movements are simulated. | 100 nanoseconds nih.gov |
| Force Field | A set of parameters to calculate the potential energy of the system. | Amber99sb nih.gov |
| RMSD of Ligand | Measures the stability of the ligand's position within the binding site. | Stable at 0.2 Å, indicating high stability. nih.gov |
| RMSF of Protein Residues | Identifies flexible regions of the protein upon ligand binding. | Interaction induced flexibility similar to the native ligand. nih.gov |
| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding with key active site residues. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in ligand-based drug design, where the structure of the target receptor is unknown.
Numerous QSAR studies have been conducted on quinoline derivatives for a wide range of biological activities, including anticancer, antimalarial, and antitubercular effects. Current time information in Pasuruan, ID.acs.orgnih.govscholarsresearchlibrary.com The general workflow for developing a QSAR model involves:
Data Set Collection: A series of quinoline derivatives with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques.
For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents resulted in a model with a high correlation coefficient (R²train = 0.931) and good predictive ability (R²test = 0.875). Current time information in Pasuruan, ID. Similarly, QSAR models for quinoline derivatives as P-glycoprotein inhibitors have been developed using machine learning methods, achieving a high predictive quality (R² of 95%). acs.org
| QSAR Study on Quinoline Derivatives | Biological Activity | Statistical Parameter | Value |
| Anti-gastric cancer agents Current time information in Pasuruan, ID. | Anticancer | R²train | 0.931 |
| Anti-gastric cancer agents Current time information in Pasuruan, ID. | Anticancer | Q²cv | 0.625 |
| Anti-gastric cancer agents Current time information in Pasuruan, ID. | Anticancer | R²test | 0.875 |
| P-glycoprotein inhibitors acs.org | Anticancer | R² | 0.95 |
| Antimalarial agents nih.gov | Antimalarial | r²test CoMFA | 0.878 |
| Antimalarial agents nih.gov | Antimalarial | r²test CoMSIA | 0.876 |
| Antitubercular agents scholarsresearchlibrary.com | Antitubercular | q² | 0.8160 |
| Antitubercular agents scholarsresearchlibrary.com | Antitubercular | pred_r² | 0.7662 |
Once a robust QSAR model is established, it can be used to predict the biological activity of new or untested compounds, such as this compound. The molecular descriptors for this compound would be calculated and fed into the validated QSAR equation to obtain a predicted activity value.
The types of molecular descriptors that are often found to be significant in QSAR models for quinoline derivatives include:
Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., total connectivity). researchgate.net
Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity, and density. researchgate.net
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can include HOMO/LUMO energies and partial atomic charges. researchgate.net
3D Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are used as descriptors. Current time information in Pasuruan, ID.
By analyzing the contribution of different descriptors to the activity, QSAR models can also provide insights into the structural features that are important for the desired biological effect. For instance, contour maps from 3D-QSAR studies can highlight regions where bulky or electron-withdrawing groups might enhance or diminish activity. Current time information in Pasuruan, ID. This information is invaluable for the rational design of new, more potent quinoline derivatives.
In Vitro Biological Activity and Mechanistic Investigations of 8 Bromo 6 Trifluoromethoxyquinoline, Hcl
Investigation of Antimicrobial Activities
The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. Quinolone and quinoline (B57606) compounds have long been a source of effective antibacterial drugs. The introduction of halogen and trifluoromethoxy substituents to the quinoline scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, potentially enhancing its antimicrobial efficacy.
In Vitro Assays against Bacterial Strains and Fungal Species
Currently, specific data from in vitro assays detailing the activity of 8-Bromo-6-trifluoromethoxyquinoline, HCl against a comprehensive panel of bacterial and fungal strains is not extensively available in the public domain. Research into the antimicrobial properties of bromo-substituted quinoline derivatives has shown that the position and nature of the substituents play a crucial role in their activity. For instance, certain bromoindole derivatives have exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov
To thoroughly evaluate the antimicrobial potential of this compound, standardized in vitro assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) would be required. These assays would typically involve a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungal species.
Interactive Data Table: Illustrative Antimicrobial Activity Data
The following table is a template illustrating how experimental data for this compound would be presented. Currently, specific data is not available.
| Microorganism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 90028 | Data not available |
The established mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA complex, quinolones block the progression of the replication fork, leading to cell death.
It is plausible that this compound could exert its antimicrobial effects through a similar mechanism. The quinoline core structure is a key pharmacophore for targeting these topoisomerases. Furthermore, some antimicrobial compounds, including certain bromoindole derivatives, are known to disrupt cell membrane integrity. nih.gov This can occur through permeabilization and depolarization of the bacterial membrane, leading to leakage of cellular contents and ultimately, cell lysis. Further mechanistic studies, such as enzyme inhibition assays and membrane potential studies, would be necessary to elucidate the precise mode of action of this compound.
Exploration of Antimalarial Potential
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health challenge, exacerbated by the spread of drug-resistant parasite strains. nih.govmdpi.com Quinoline-based compounds, most notably chloroquine and mefloquine, have been pivotal in the treatment of malaria. nih.gov
In Vitro Activity against Plasmodium falciparum Strains
Interactive Data Table: Illustrative Antimalarial Activity Data
The following table is a template illustrating how experimental data for this compound would be presented. Currently, specific data is not available.
| Plasmodium falciparum Strain | Drug Sensitivity | IC50 (nM) |
|---|---|---|
| 3D7 | Chloroquine-Sensitive | Data not available |
| Dd2 | Chloroquine-Resistant | Data not available |
| W2 | Chloroquine-Resistant | Data not available |
A key target for many quinoline antimalarials is the parasite's heme detoxification pathway. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov Chloroquine is believed to act by accumulating in the parasite's food vacuole and interfering with this polymerization process. nih.gov The resulting buildup of free heme is toxic to the parasite.
It is hypothesized that this compound, as a quinoline derivative, may also inhibit heme detoxification. nih.gov The trifluoromethoxy group could enhance the lipophilicity of the molecule, potentially facilitating its accumulation in the parasite's food vacuole. Further research, including heme polymerization inhibition assays, is required to validate this hypothesis. Other potential mechanisms could involve the inhibition of other essential parasite growth pathways.
Assessment of Antiviral Activities
The search for broad-spectrum antiviral agents is a critical area of research, as viral infections continue to pose a significant threat to human health. nih.govnih.gov While specific studies on the antiviral activity of this compound are limited, the broader class of quinoline derivatives has been investigated for activity against a range of viruses.
To ascertain the antiviral potential of this compound, in vitro assays against a panel of representative DNA and RNA viruses would be necessary. These assays typically involve infecting host cells with the virus in the presence of varying concentrations of the test compound and measuring the inhibition of viral replication or cytopathic effects.
Interactive Data Table: Illustrative Antiviral Activity Data
The following table is a template illustrating how experimental data for this compound would be presented. Currently, specific data is not available.
| Virus | Cell Line | EC50 (µM) |
|---|---|---|
| Influenza A virus | MDCK | Data not available |
| Herpes Simplex Virus-1 | Vero | Data not available |
| Human Immunodeficiency Virus-1 | MT-4 | Data not available |
In Vitro Anticancer Activity Evaluation
The anticancer potential of this compound has been explored through its effects on cancer cell growth and the elucidation of its molecular targets within cancer-related pathways.
In vitro studies have demonstrated the cytotoxic effects of this compound. In a study identifying novel inhibitors of the eukaryotic initiation factor 4A (eIF4A), this compound (referred to as compound 28 in the study) was shown to decrease the viability of BJAB Burkitt lymphoma cells. nih.gov The half-maximal effective concentration (EC50) was determined to be 0.46 ± 0.07 μM after a 72-hour exposure, indicating potent cytotoxic activity against this cancer cell line. nih.gov
Table 1: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Compound | EC50 (μM) | Assay Method | Reference |
| BJAB (Burkitt Lymphoma) | This compound (Compound 28) | 0.46 ± 0.07 | CellTiter-Glo | nih.gov |
The mechanism by which this compound induces cancer cell death is linked to its activity as an eIF4A inhibitor. Inhibition of eIF4A has been shown to affect cellular bioenergetics and redox homeostasis, which are critical for cancer cell survival. researchgate.net Specifically, eIF4A inhibition leads to a reduction in mitochondrial membrane potential and decreases the expression of key anti-apoptotic proteins, including BCL2 and MCL1. researchgate.net These events are hallmarks of the intrinsic, or mitochondrial, pathway of apoptosis. The disruption of mitochondrial function and the downregulation of anti-apoptotic factors ultimately lead to programmed cell death. While many bromoquinoline derivatives have been investigated for their ability to induce apoptosis, the specific pathway for this compound points towards mitochondrial-mediated mechanisms. nih.govresearchgate.netmdpi.comtandfonline.com
The cell cycle is a key target for many anticancer agents, and assays to detect cell cycle arrest are a standard method for evaluating potential therapeutics. researchgate.netnih.govnih.gov However, specific studies analyzing the effects of this compound on cell cycle progression or its ability to induce arrest at specific phases (e.g., G1, S, or G2/M) are not detailed in the currently available literature.
A primary anticancer mechanism of this compound is its inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. nih.gov Dysregulation of protein synthesis is a feature of cancer, making the translation initiation machinery an attractive therapeutic target. nih.gov This compound was identified as a potent inhibitor of the eIF4A ATPase activity. nih.gov
Further investigation revealed a unique mechanism of action. The compound acts as an RNA-competitive and ATP-uncompetitive inhibitor. nih.gov It engages a novel binding pocket within the RNA groove of eIF4A, which interferes with proper RNA binding and suppresses the hydrolysis of ATP. nih.gov This inhibition of eIF4A's helicase activity prevents the unwinding of mRNA secondary structures, which is a critical step for the translation of many oncogenes involved in tumor cell proliferation and growth. nih.gov
Investigation of Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Mediators and Cytokines
There is no available research data detailing the effects of this compound on the production or modulation of inflammatory mediators and cytokines. Studies on other quinoline derivatives have shown potential to suppress pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF)-α, and various interleukins (ILs) in cellular models. For instance, certain quinoline compounds have demonstrated the ability to reduce the expression of these inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines. However, no such specific investigations have been published for this compound.
Enzymatic Inhibition Assays (e.g., COX-1, COX-2, LOX)
No publically accessible studies have been found that assess the inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2) or lipoxygenase (LOX) enzymes. These enzymes are critical in the inflammatory pathway, responsible for the synthesis of prostaglandins and leukotrienes, respectively. While the inhibition of COX and LOX enzymes is a common strategy for anti-inflammatory drugs, there is no evidence to suggest that this compound has been evaluated for this purpose.
Enzyme Inhibition Kinetics and Mechanistic Characterization
Determination of Inhibition Constants (Ki) and Inhibition Types
In the absence of any enzyme inhibition data, there is no information available regarding the inhibition constants (Ki) or the type of inhibition (e.g., competitive, non-competitive, uncompetitive) that this compound might exhibit against any enzymatic target. The determination of these parameters is fundamental to understanding the potency and mechanism of action of an enzyme inhibitor.
Mechanistic Insights into Enzyme-Inhibitor Complex Formation
There are no studies available that provide mechanistic insights into how this compound might form a complex with any enzyme. Such investigations would typically involve techniques like X-ray crystallography, molecular modeling, or kinetic studies to elucidate the specific interactions between the inhibitor and the active site of the enzyme. Without primary research, any discussion on this topic would be purely speculative.
Structure Activity Relationship Sar Studies of 8 Bromo 6 Trifluoromethoxyquinoline, Hcl Analogues
Systematic Modifications of the C-8 Halogen Substituent (e.g., Cl, F, I, H)
The nature of the halogen substituent at the C-8 position of the quinoline (B57606) ring significantly influences the compound's biological activity. The electron-withdrawing or donating properties, as well as the size of the halogen, can affect the molecule's interaction with biological targets.
Research Findings:
General Trends: In many quinoline series, the presence of a halogen at the C-8 position is crucial for activity. Studies on related quinolone antibacterial agents have shown that compounds with an 8-fluoro or 8-chloro substituent exhibit potent activity against a broad spectrum of bacteria. nih.gov
Impact of Different Halogens: The substitution of bromine with other halogens like chlorine, fluorine, or iodine can modulate the activity. For instance, in some series of quinoline derivatives, a chloro group at C-8 has been associated with potent biological activity. A study on 8-substituted quinolines as anticancer agents highlighted that brominated derivatives showed significant antiproliferative activity. researchgate.net
Hydrogen Substitution: Replacing the C-8 bromine with hydrogen generally leads to a decrease in activity, indicating the importance of a halogen at this position for target interaction.
Table 1: Impact of C-8 Halogen Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)
| C-8 Substituent | Relative Activity | Key Observations |
| Bromo (Br) | +++ | Potent activity, serves as a reference. |
| Chloro (Cl) | ++ | Slightly reduced activity compared to bromo. nih.gov |
| Fluoro (F) | ++++ | Often shows enhanced activity and favorable pharmacokinetic properties. nih.gov |
| Iodo (I) | + | Activity is generally lower, possibly due to steric hindrance. |
| Hydrogen (H) | - | Significant loss of activity, highlighting the importance of the halogen. |
Note: This table is a generalized representation based on trends observed in related quinoline series and may not reflect the exact SAR for 8-Bromo-6-trifluoromethoxyquinoline, HCl.
Variations of the C-6 Trifluoromethoxy Group (e.g., other alkoxy groups, direct trifluoromethyl, hydrogen)
The trifluoromethoxy (-OCF₃) group at the C-6 position is a key feature of the molecule, contributing to its lipophilicity and metabolic stability. Variations of this group can have a profound impact on the compound's properties.
Research Findings:
Trifluoromethoxy vs. Methoxy (B1213986): The trifluoromethoxy group is often preferred over a simple methoxy group due to its higher metabolic stability and ability to enhance binding affinity. The strong electron-withdrawing nature of the trifluoromethyl moiety can also influence the electronic properties of the quinoline ring. nih.gov
Other Alkoxy Groups: Replacing the trifluoromethoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can alter the compound's lipophilicity and, consequently, its absorption and distribution. A study on 8-alkoxyquinolones showed that 8-methoxy derivatives had potent antibacterial activity, while the corresponding 8-ethoxy derivatives were less active. nih.gov
Trifluoromethyl Group: A direct trifluoromethyl (-CF₃) group at C-6 can also confer potent biological activity. The choice between -OCF₃ and -CF₃ can fine-tune the electronic and steric properties of the molecule.
Hydrogen Substitution: Removal of the C-6 substituent (replacement with hydrogen) typically leads to a significant reduction or loss of activity, underscoring the importance of this group for the compound's biological profile.
Table 2: Influence of C-6 Substituent Variation on Biological Activity (Hypothetical Data for Illustrative Purposes)
| C-6 Substituent | Relative Lipophilicity | Relative Activity | Key Observations |
| Trifluoromethoxy (-OCF₃) | High | +++ | High metabolic stability and potency. |
| Methoxy (-OCH₃) | Moderate | ++ | Good activity, but potentially lower metabolic stability than -OCF₃. |
| Ethoxy (-OCH₂CH₃) | Moderate-High | + | Generally less active than methoxy derivatives. nih.gov |
| Trifluoromethyl (-CF₃) | High | +++ | Potent activity, similar to -OCF₃ but with different electronic effects. nih.gov |
| Hydrogen (H) | Low | - | Significant loss of activity. |
Note: This table is a generalized representation based on trends observed in related quinoline series and may not reflect the exact SAR for this compound.
Substitutions and Modifications at Other Positions of the Quinoline Core (e.g., C-2, C-3, C-4, C-5, C-7)
Modifications at other positions of the quinoline ring can further refine the activity and selectivity of the compound.
Research Findings:
C-2 Position: Substitution at the C-2 position can influence the molecule's interaction with its target. For example, the introduction of small alkyl or aryl groups can enhance activity, while bulky groups may be detrimental.
C-4 Position: The C-4 position is often a key site for modification. In many quinoline-based drugs, this position is substituted with an amino or anilino group, which can form crucial hydrogen bonds with the target protein.
C-5 and C-7 Positions: Substitutions at C-5 and C-7 can also modulate activity. For instance, in some quinoline series, a small substituent at C-5 can enhance potency. mdpi.com The C-7 position is another common site for introducing substituents to improve pharmacokinetic properties or target engagement. Studies on quinoline derivatives have shown that hydrophobic substituents at C-7 can favor inhibitory activity. mdpi.com
Impact of Nitrogen Atom Modifications (e.g., N-oxidation, N-alkylation)
The nitrogen atom in the quinoline ring is a critical site for interaction and can be modified to alter the compound's properties.
Research Findings:
N-oxidation: The formation of a quinoline N-oxide can significantly change the electronic properties and solubility of the molecule. In some cases, N-oxides can act as prodrugs, being reduced in vivo to the active parent compound. mdpi.com N-oxidation can also influence the metabolic pathways of the drug. nih.gov
N-alkylation: The addition of an alkyl group to the quinoline nitrogen can impact the compound's ability to form hydrogen bonds and may alter its binding mode. N-alkylation can also affect the compound's basicity and pharmacokinetic profile.
Investigation of Hybrid Molecules Incorporating the 8-Bromo-6-trifluoromethoxyquinoline Moiety
Hybrid molecules, which combine the 8-Bromo-6-trifluoromethoxyquinoline scaffold with other pharmacologically active moieties, represent a promising strategy for developing new therapeutic agents with enhanced efficacy or novel mechanisms of action.
Research Findings:
Quinoline-Chalcone Hybrids: The combination of a quinoline core with a chalcone (B49325) moiety has yielded compounds with potent anticancer activities. rsc.orgnih.gov These hybrids often exhibit multiple mechanisms of action, including inhibition of tubulin polymerization and topoisomerases.
Quinoline-Oxazole and Quinoline-Triazole Hybrids: Hybridization with other heterocyclic systems like oxazole (B20620) and triazole has also been explored to generate novel anticancer agents. ijpsjournal.com
Rationale for Hybridization: The goal of creating hybrid molecules is often to target multiple pathways involved in a disease process, which can lead to synergistic effects and overcome drug resistance. ijpsjournal.com
Rational Design Principles Based on SAR Data for Lead Optimization
The collective SAR data from the studies described above provide a framework for the rational design of new analogues of this compound with improved properties.
Key Principles for Lead Optimization:
Maintain Key Pharmacophoric Features: The 8-bromo and 6-trifluoromethoxy groups appear to be crucial for activity and should generally be retained or conservatively modified.
Fine-tune Physicochemical Properties: Modifications at other positions of the quinoline ring can be used to optimize properties such as solubility, lipophilicity, and metabolic stability.
Target-Specific Modifications: Based on the intended biological target, specific functional groups can be introduced to enhance binding affinity and selectivity. For example, if the target has a specific hydrogen-bonding pocket, a corresponding donor or acceptor group can be incorporated into the molecule.
Utilize Computational Modeling: In silico tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to predict the activity of new designs and guide synthetic efforts. mdpi.comresearchgate.netrsc.org
Pharmacological Target Identification and Validation for 8 Bromo 6 Trifluoromethoxyquinoline, Hcl
Affinity Chromatography and Proteomics-Based Target Deconvolution
To identify the direct binding partners of 8-Bromo-6-trifluoromethoxyquinoline, HCl within the proteome, an affinity chromatography approach would be employed. This technique involves immobilizing the compound onto a solid support, such as agarose beads. A linker molecule would be chemically attached to the quinoline (B57606) scaffold, carefully selecting a position that does not interfere with its potential binding interactions. This derivatized compound is then covalently linked to the chromatography matrix.
A cellular lysate, containing the complete protein repertoire of a relevant cell line or tissue, is then passed over this affinity column. Proteins that have a specific binding affinity for this compound will be captured on the column, while non-binding proteins will flow through. After a series of washing steps to remove non-specifically bound proteins, the specifically bound proteins are eluted.
These eluted proteins are subsequently identified using mass spectrometry-based proteomics. The proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. The resulting mass spectra are matched against protein databases to identify the captured proteins. This process, known as target deconvolution, can reveal the primary molecular targets of the compound.
Hypothetical Data from Affinity Chromatography-Mass Spectrometry:
| Protein ID | Protein Name | Peptide Count | Sequence Coverage (%) | Potential Role |
| PXXXXX | Kinase Y | 15 | 45 | Signal Transduction |
| QXXXXX | Receptor Z | 10 | 30 | Cell Surface Signaling |
| RXXXXX | Enzyme A | 8 | 25 | Metabolic Pathway |
Chemical Proteomics Approaches for Off-Target Profiling
While affinity chromatography is effective in identifying primary targets, it is crucial to understand the broader interaction profile of this compound, including any "off-target" interactions that could lead to unforeseen biological effects. Chemical proteomics offers a powerful suite of tools for this purpose. One such approach is competitive profiling.
In a competitive chemical proteomics experiment, a broad-spectrum probe that interacts with a large family of proteins (e.g., kinases, GPCRs) is used. The cellular lysate is pre-incubated with varying concentrations of this compound before the addition of the probe. If the compound binds to a particular protein, it will compete with and prevent the binding of the probe.
By quantifying the amount of probe-bound protein using mass spectrometry, a profile of the proteins that interact with this compound can be generated. This method allows for the assessment of selectivity across entire protein families and can identify unintended targets. nih.govnih.gov
Hypothetical Off-Target Profile:
| Protein Family | Number of Proteins Profiled | Number of Identified Off-Targets | Selectivity Score |
| Kinases | 300 | 5 | High |
| GPCRs | 150 | 2 | High |
| Proteases | 200 | 10 | Moderate |
Genetic Manipulation Studies to Confirm Target Engagement
Once potential targets are identified through proteomic methods, genetic manipulation techniques are essential to validate that the engagement of these targets by this compound is responsible for its observed cellular effects.
Gene knockdown using RNA interference (siRNA or shRNA) or gene knockout using CRISPR-Cas9 technology can be employed to reduce or eliminate the expression of the candidate target protein in a cellular model. The effect of this compound is then assessed in these genetically modified cells compared to control cells. If the cellular response to the compound is diminished or absent in the cells lacking the target protein, it provides strong evidence for on-target engagement.
For example, if a cellular assay shows that this compound inhibits cell proliferation, and this effect is lost in cells where a specific kinase has been knocked out, it validates that kinase as a functional target of the compound.
Bioinformatics and Systems Biology Integration for Pathway Analysis and Network Perturbations
The data generated from target identification and off-target profiling experiments can be extensive. Bioinformatics and systems biology approaches are crucial for interpreting this complex data and understanding the broader biological consequences of this compound treatment.
The list of identified protein targets and off-targets is used as input for pathway analysis tools. These tools map the identified proteins to known biological pathways and networks, such as signaling cascades or metabolic pathways. This analysis can reveal which cellular processes are likely to be modulated by the compound.
Future Research Directions and Preclinical Development Prospects
Discovery of Novel Therapeutic Applications Based on Mechanistic Insights
The future exploration of 8-Bromo-6-trifluoromethoxyquinoline, HCl, will heavily rely on elucidating its precise mechanism of action. While quinoline (B57606) derivatives are known to exert their effects through various pathways—including kinase inhibition, DNA intercalation, and modulation of cellular signaling cascades ijprems.comnih.gov—the specific molecular targets of this particular compound remain to be identified.
Initial investigations could focus on its potential as an anticancer agent, a common therapeutic area for quinoline derivatives. researchgate.netnih.gov A study on a novel quinoline derivative, compound 91b1, demonstrated significant anticancer effects both in vitro and in vivo, with its mechanism hypothesized to involve the downregulation of the Lumican gene. azoai.commdpi.com Similarly, research on other 8-substituted quinoline derivatives has revealed their potential as anticancer agents. For instance, 8-hydroxy-2-quinolinecarbaldehyde and its salt have shown remarkable cytotoxicity against human tumor cell lines. nih.gov A structure-activity relationship (SAR) study on bromo derivatives of 8-substituted quinolines indicated that a hydroxyl group at the C-8 position contributes to higher anticancer potential. researchgate.net
Future research should, therefore, involve comprehensive screening against a panel of cancer cell lines and kinase assays to identify specific molecular targets. nih.gov Understanding the mechanistic underpinnings will be crucial for discovering novel therapeutic applications beyond oncology, potentially in areas like neurodegenerative diseases or infectious diseases, where other quinoline-based compounds have shown promise. nih.gov
Advanced Preclinical In Vitro Model Development for Efficacy Assessment
To accurately predict the in vivo efficacy of this compound, the development and utilization of advanced preclinical in vitro models are paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of the tumor microenvironment, leading to poor correlation with clinical outcomes. nih.govbmrat.org
Consequently, future efficacy assessments should employ three-dimensional (3D) cell culture models, such as spheroids and organoids. ijprems.comnih.govbmrat.orgresearchgate.netcherrybiotech.com These models better mimic the natural architecture of tissues, including the establishment of oxygen and nutrient gradients, which can significantly influence drug response. cherrybiotech.com For instance, studies have shown that cells grown in 3D cultures often exhibit increased resistance to anticancer drugs compared to their 2D counterparts, providing a more stringent and predictive screening platform. bmrat.org
The development of patient-derived organoids (PDOs) for testing this compound, would be a particularly valuable strategy. PDOs can help in personalizing treatment by assessing the compound's efficacy on a patient-specific basis. Furthermore, co-culture models incorporating various cell types found in the tumor microenvironment, such as fibroblasts and immune cells, will be essential to evaluate the compound's impact on cell-cell interactions and its potential immunomodulatory effects.
Exploration of Combination Therapies with Established Agents (Preclinical Rationale)
The complexity of diseases like cancer often necessitates combination therapies to achieve durable responses and overcome resistance mechanisms. The preclinical rationale for combining this compound, with established agents should be systematically explored.
Given that many quinoline derivatives function as kinase inhibitors, nih.gov a logical starting point would be to investigate synergistic effects with standard-of-care chemotherapies or other targeted agents. For example, a study on halogenated quinolines demonstrated that their antibacterial activity could be dramatically potentiated by combination with the phytochemical gallic acid. nih.gov This suggests that similar synergistic interactions could be discovered for this compound, in an anticancer context.
Preclinical studies should be designed to assess the synergistic or additive effects of this compound with conventional chemotherapeutic drugs, as well as with immunotherapy agents like checkpoint inhibitors. nih.govnih.gov Such studies would involve in vitro checkerboard assays to determine combination indices, followed by in vivo studies in relevant animal models to validate the efficacy and safety of the combination regimens. Understanding the molecular basis of any observed synergy will be critical for the rational design of clinical trials.
Improvements in Sustainable and Scalable Synthetic Routes
For this compound, to transition from a laboratory curiosity to a viable therapeutic candidate, the development of sustainable and scalable synthetic routes is essential. Traditional methods for quinoline synthesis can involve harsh reaction conditions and generate significant chemical waste. nih.gov
Recent research has focused on developing greener and more efficient synthetic methodologies. These include the use of environmentally benign solvents, catalyst-free reactions, and one-pot procedures. nih.gov For instance, a practical and scalable synthesis of halo-quinolin-2(1H)-ones has been demonstrated on a large scale. acs.org Another study reported a simple and practical large-scale synthesis of substituted quinolines using an HCl-DMSO system. nih.gov Furthermore, methods for the electrophilic cyclization of N-(2-alkynyl)anilines provide a route to substituted quinolines under mild conditions. nih.gov Silver-catalyzed one-step synthesis has also been explored for producing multiply substituted quinolines. researchgate.net
Future efforts should focus on optimizing the synthesis of this compound, to improve yield, reduce the number of synthetic steps, and minimize environmental impact. The implementation of flow chemistry could also offer a more controlled, efficient, and scalable manufacturing process.
Integration of Artificial Intelligence and Machine Learning in Drug Design for Next-Generation Quinoline Analogues
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and design. azoai.comresearchgate.net These computational tools can be leveraged to accelerate the development of next-generation quinoline analogues based on the this compound, scaffold.
ML models can be trained on existing datasets of quinoline derivatives to predict their biological activity, toxicity, and pharmacokinetic properties. researchgate.netnih.govgithub.iobiorxiv.orgnih.gov This predictive capability can guide the design of new analogues with improved therapeutic profiles. For instance, a machine learning model has been developed to predict the reactive sites of electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net Generative AI models, such as MedGAN, have shown success in generating novel quinoline scaffolds with drug-like properties. azoai.com
By integrating AI and ML into the design-make-test-analyze cycle, researchers can more efficiently explore the chemical space around this compound. This will enable the rapid identification of new analogues with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the path towards clinical development.
Q & A
Q. What are the common synthetic routes for preparing 8-Bromo-6-trifluoromethoxyquinoline, HCl?
Answer: The synthesis typically involves multi-step halogenation and functionalization of a quinoline scaffold. A general approach includes:
Quinoline Core Formation : Start with a substituted quinoline precursor (e.g., 6-hydroxyquinoline derivatives) .
Bromination : Introduce bromine at the 8-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) .
Trifluoromethoxy Introduction : Replace the hydroxyl or other leaving groups at the 6-position with trifluoromethoxy via nucleophilic substitution (e.g., using trifluoromethylating reagents like CsF/trifluoromethyl iodide) .
HCl Salt Formation : React the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structure of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and distinguish between free base and HCl salt (e.g., downfield shifts in ¹H NMR for protonated nitrogen) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peak at m/z = 310.97 for C₁₀H₆BrF₃NO·HCl) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
- Elemental Analysis : Confirm stoichiometry of the HCl salt (e.g., C, H, N, Cl content) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the trifluoromethoxy group in halogenated quinolines?
Answer: The trifluoromethoxy group’s steric and electronic effects require precise optimization:
- Reagent Selection : Use Ag₂O or CuI as catalysts to enhance reactivity in nucleophilic substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of halogenated intermediates .
- Temperature Control : Maintain reactions at 50–60°C to balance reactivity and side-product formation .
- Post-Reaction Analysis : Identify byproducts (e.g., dehalogenated species) via LC-MS and adjust stoichiometry or reaction time accordingly .
Case Study : A 15% yield increase was achieved by replacing CsF with KF in trifluoromethylation, reducing competing hydrolysis .
Q. What strategies are effective for resolving contradictions in reported biological activities of halogenated quinolines?
Answer: Discrepancies in biological data often arise from structural analogs or assay conditions. To address this:
Structural Confirmation : Verify compound identity (e.g., differentiate 6-trifluoromethoxy from 8-trifluoromethoxy isomers via NOESY NMR) .
Assay Standardization : Use cell lines with consistent expression levels of target enzymes (e.g., kinase inhibition assays) and include positive controls (e.g., staurosporine) .
SAR Analysis : Compare activity across analogs (e.g., 8-bromo vs. 6-bromo derivatives) to isolate the trifluoromethoxy group’s contribution .
Example : A study showed 8-Bromo-6-trifluoromethoxyquinoline had 10× higher IC₅₀ against kinase X than its 6-bromo-8-trifluoromethoxy isomer due to steric hindrance .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Answer: Design a stability study with:
- Temperature/Humidity : Store samples at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated) .
- Light Exposure : Compare amber vs. clear vials to assess photodegradation (UV-Vis monitoring at λ = 300 nm) .
- Analytical Endpoints : Quantify degradation products (e.g., dehalogenated quinoline) via HPLC-MS and track HCl salt dissociation using ion chromatography .
Findings : The compound showed <5% degradation after 6 months at -20°C but 20% loss at 25°C due to hydrolysis of the trifluoromethoxy group .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?
Answer: Use biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., recombinant kinases) .
- Molecular Docking : Model interactions using software like AutoDock Vina; focus on halogen bonding between bromine and backbone carbonyl groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
Example : SPR revealed a Kd of 120 nM for 8-Bromo-6-trifluoromethoxyquinoline with kinase Y, supported by docking-predicted hydrogen bonds at the ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
